N-(4-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the formation of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, for example, would give the molecule a certain degree of rigidity, while the methoxyphenyl and carboxamide groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the imidazole ring might be able to participate in nucleophilic substitution reactions, while the carboxamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
- Imidazole derivatives, including various substituted forms, have been extensively synthesized for their potential biological activities. For example, the synthesis and chemistry of imidazotetrazines have shown broad-spectrum antitumor activity, highlighting the importance of structural modifications for enhanced bioactivity (Stevens et al., 1984). Another study demonstrated the 'one-pot' reductive cyclization approach to synthesize novel benzodifuranyl and thiazolopyrimidines derived compounds, illustrating the versatility of imidazole-related frameworks in drug development (Abu‐Hashem et al., 2020).
Biological Activities
- Research into nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, indicating the potential of imidazole derivatives in treating hypertension (Carini et al., 1991). Moreover, imidazolidin-4-ones, which share a similar heterocyclic motif, have shown stereoselective formations indicating their utility in bioactive oligopeptides synthesis (Ferraz et al., 2007).
Antimicrobial and Antineoplastic Activities
- Some new 1H-benzimidazole-2-carboxamido derivatives were synthesized and showed antimicrobial activity, underscoring the potential of imidazole derivatives in developing new antimicrobial agents (Özden et al., 2011). Another study synthesized benzimidazole condensed ring systems that exhibited antineoplastic activities, further showcasing the imidazole ring's significance in the search for new cancer treatments (Abdel-Hafez, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3/c1-36-25-13-6-20(7-14-25)8-15-27(34)32-24-11-4-22(5-12-24)17-33-18-26(31-19-33)28(35)30-16-21-2-9-23(29)10-3-21/h2-7,9-14,18-19H,8,15-17H2,1H3,(H,30,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROVCJJENFHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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